5-Chloro-3-methoxy-pyridine-2-carboxylic acid

描述

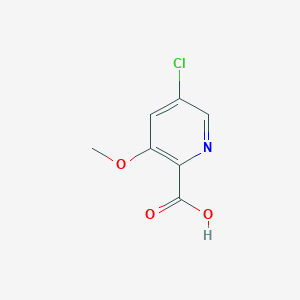

5-Chloro-3-methoxy-pyridine-2-carboxylic acid is a pyridine derivative characterized by a carboxylic acid group at position 2, a methoxy (-OCH₃) group at position 3, and a chlorine atom at position 5. Its molecular formula is C₇H₆ClNO₃, with a molecular weight of 187.58 g/mol.

属性

IUPAC Name |

5-chloro-3-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-5-2-4(8)3-9-6(5)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRPEVXBEZKGKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy Overview

The preparation of 5-chloro-3-substituted-pyridine-2-carboxylic acids typically follows a route starting from 5-chloro-3-substituted-pyridine-2-carbonitriles or related precursors, which undergo hydrolysis to the corresponding carboxylic acid. The substituent at the 3-position (methyl, alkylsulfanyl, or methoxy) is introduced either prior to or after the formation of the pyridine ring, depending on the synthetic route.

Preparation from 5-Chloro-3-methylpyridine-2-carbonitrile (Analogous Method)

A well-documented method for synthesizing 5-chloro-3-methyl-pyridine-2-carboxylic acid involves the hydrolysis of 5-chloro-3-methylpyridine-2-carbonitrile under basic conditions followed by acidification to precipitate the acid:

-

- Dissolve 5-chloro-3-methylpyridine-2-carbonitrile in ethanol.

- Add sodium hydroxide solution (5.0 N) to the mixture.

- Reflux at approximately 90°C for 18 hours to hydrolyze the nitrile to the carboxylic acid salt.

- Cool the reaction and adjust pH to 4 with hydrochloric acid to precipitate the carboxylic acid.

- Filter, wash, and dry the solid to obtain the product with high yield (~89%).

-

- LC/MS shows molecular ion consistent with the acid.

- ^1H NMR confirms the substitution pattern on the pyridine ring.

This method provides a robust and scalable approach that could be adapted for the methoxy-substituted analogue by starting from the corresponding 5-chloro-3-methoxypyridine-2-carbonitrile.

| Step | Reagents/Conditions | Purpose | Outcome/Yield |

|---|---|---|---|

| 1 | 5-Chloro-3-methylpyridine-2-carbonitrile, EtOH, NaOH (5N) | Hydrolysis of nitrile to acid salt | Hydrolysis complete after 18 h reflux |

| 2 | Acidification with 5N HCl to pH 4 | Precipitation of acid | Solid acid isolated, 89% yield |

| 3 | Filtration and drying | Product purification | Pure 5-chloro-3-methylpyridine-2-carboxylic acid |

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hydrolysis of nitrile | 5-Chloro-3-methoxypyridine-2-carbonitrile | NaOH (5N), EtOH, reflux 90°C, acidification | High yield, straightforward | Requires nitrile precursor |

| SNAr on 3-hydroxy derivative | 5-Chloro-3-hydroxypyridine-2-carboxylic acid | Methylating agent (MeI, base) | Mild conditions, selective methylation | Requires hydroxy intermediate |

| Thiolation and substitution | 3,5-Dichloropicolinic acid | Sodium ethanethiolate, apolar solvent, 60-100°C | Selective substitution at 3-position | Multi-step, specialized reagents |

Research Findings and Notes

- The hydrolysis method for nitrile precursors is well-established and yields high purity product suitable for further applications.

- Thiolation reactions demonstrate the importance of solvent dielectric constant on regioselectivity, providing a tool to control substitution patterns on the pyridine ring.

- No direct commercial or literature sources provide a fully detailed synthesis of 5-chloro-3-methoxy-pyridine-2-carboxylic acid, but the adaptation of these known methods is feasible.

- The choice of synthetic route depends on the availability of starting materials and desired scale.

化学反应分析

Types of Reactions

5-Chloro-3-methoxy-pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), base (e.g., NaOH), solvent (e.g., ethanol), temperature (e.g., reflux).

Oxidation: Oxidizing agents (e.g., KMnO4), solvent (e.g., water), temperature (e.g., room temperature).

Reduction: Reducing agents (e.g., LiAlH4), solvent (e.g., ether), temperature (e.g., reflux).

Coupling Reactions: Palladium catalyst, boronic acid, base (e.g., K2CO3), solvent (e.g., toluene), temperature (e.g., reflux).

Major Products Formed

Substitution: 5-Amino-3-methoxy-pyridine-2-carboxylic acid

Oxidation: 5-Chloro-3-methoxy-pyridine-2-carboxylate

Reduction: 5-Chloro-3-methoxy-pyridine-2-methanol

Coupling: Biaryl derivatives

科学研究应用

5-Chloro-3-methoxy-pyridine-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

作用机制

The mechanism of action of 5-Chloro-3-methoxy-pyridine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific derivative or application being studied .

相似化合物的比较

Positional Isomers: 2-Methoxy-3-pyridinecarboxylic Acid

This isomer switches the positions of the methoxy and carboxylic acid groups. Its molecular formula (C₇H₇NO₃) and weight (153.13 g/mol) differ slightly due to the absence of chlorine.

Substituent Variation: 5-Chloro-2-methylpyridine-3-carboxylic Acid

This analog replaces the methoxy group with a methyl (-CH₃) group.

- Key Differences :

- Methyl groups are less polar than methoxy, reducing solubility in polar solvents.

- The steric bulk of methyl may hinder reactions at the pyridine ring compared to methoxy.

- Synthesis : Prepared via chlorination of 2-methyl-3-picolinic acid using PCl₅ .

- Applications : Intermediate in organic synthesis, with similarity scores (0.80–0.86) to other chloro-pyridinecarboxylic acids .

Functional Group Variation: 5-(Acetyloxy)-2-chloro-3-pyridinecarboxylic Acid

This compound features an acetyloxy (-OAc) group at position 5 instead of chlorine.

- Key Differences :

- The acetyloxy group introduces ester functionality, which may serve as a prodrug moiety in pharmaceuticals.

- Increased steric hindrance and lipophilicity compared to the methoxy group in the target compound.

- Structure: Canonical SMILES: O=C(O)C1=CC(OC(=O)C)=CN=C1Cl .

Multi-Substituted Derivatives: 5-Chloro-2,3-dimethoxyisonicotinic Acid

This derivative contains methoxy groups at positions 2 and 3, with a carboxylic acid at position 4.

- Position 4 carboxylic acid alters hydrogen-bonding patterns compared to position 2 in the target compound.

- Applications : Explored in crystallography and material science due to its complex substitution pattern .

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison

Table 2: Substituent Effects on Reactivity

Research Findings and Implications

- Chlorine Substitution : Chlorine at position 5 enhances electrophilic substitution resistance but may activate the ring toward nucleophilic attack in agrochemical applications .

- Methoxy vs. Methyl : Methoxy groups improve solubility in polar solvents compared to methyl, critical for bioavailability in drug design .

- Positional Isomerism : Carboxylic acid at position 2 (target) vs. position 3 (2-methoxy isomer) alters hydrogen-bonding networks, impacting crystal packing and stability .

生物活性

5-Chloro-3-methoxy-pyridine-2-carboxylic acid (C₇H₆ClNO₃) is a heterocyclic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biochemical interactions, pharmacological effects, and applications based on diverse research findings.

- Molecular Formula : C₇H₆ClNO₃

- Molecular Weight : 187.58 g/mol

- Structure : The compound features a pyridine ring substituted at the 5-position with a chlorine atom, at the 3-position with a methoxy group, and at the 2-position with a carboxylic acid group. This unique arrangement contributes to its distinct chemical properties and potential applications in pharmaceuticals and agrochemicals.

This compound interacts with various biomolecules, influencing enzymatic activities and cellular functions. Notably, it has been shown to modulate gene expression related to immune responses and cellular proliferation.

Enzymatic Interactions

The compound has been observed to interact with enzymes involved in the kynurenine pathway, which is crucial for the metabolism of tryptophan and the production of nicotinamide adenine dinucleotide (NAD+). This interaction suggests potential therapeutic applications in treating metabolic disorders and inflammatory diseases.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens, including multidrug-resistant strains. Its efficacy was evaluated against Staphylococcus aureus, demonstrating significant inhibition against resistant strains .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies utilizing human lung adenocarcinoma (A549) cell lines have shown that it can reduce cell viability significantly, indicating its potential as an anticancer agent. The structure-dependent activity suggests that modifications to its chemical structure could enhance its efficacy against cancer cells while minimizing toxicity to normal cells .

Case Studies

- Antimicrobial Efficacy : In a study assessing various derivatives of pyridine compounds, this compound exhibited potent activity against multidrug-resistant Staphylococcus aureus strains. The minimum inhibitory concentration (MIC) was comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent .

- Anticancer Activity : In vitro studies demonstrated that this compound reduced A549 cell viability by approximately 66% at a concentration of 100 µM after 24 hours of exposure. These findings suggest that the compound may serve as a scaffold for developing more effective anticancer drugs .

Pharmacokinetics

The molecular weight of 187.58 g/mol suggests that this compound possesses suitable pharmacokinetic properties for absorption and distribution within biological systems. Compounds with a molecular weight below 500 are generally well absorbed, which is promising for its therapeutic applications.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against multidrug-resistant Staphylococcus aureus; MIC comparable to standard antibiotics |

| Anticancer | Reduces viability of A549 lung cancer cells; structure-dependent activity observed |

| Enzymatic Interaction | Modulates enzymes in the kynurenine pathway; influences NAD+ production |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chloro-3-methoxy-pyridine-2-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodology : A common approach involves oxidation of substituted pyridine precursors. For example, 5-methoxy-2-methylpyridine can be oxidized with potassium permanganate (KMnO₄) in aqueous medium under reflux (90–95°C), followed by acidification (HCl) to precipitate the carboxylic acid derivative. Yield optimization may involve controlled addition of KMnO₄, temperature stability, and purification via copper salt precipitation .

- Data : Typical yields range from 47%–84% for analogous pyridine carboxylic acids, depending on substituent stability and oxidation efficiency .

Q. How is this compound characterized using spectroscopic and analytical techniques?

- Methodology :

- NMR : Key signals include δ 3.85–4.0 ppm (OCH₃), aromatic protons at δ 7.0–8.3 ppm (pyridine ring), and a broad COOH peak at δ 9.2–9.8 ppm in CDCl₃ .

- Elemental Analysis : Expected values (e.g., C: 54.92%, H: 4.57%, N: 9.15%) should align closely with experimental results (e.g., C: 54.61%, N: 9.06%) to confirm purity .

- Troubleshooting : Minor discrepancies in elemental data may arise from incomplete drying or residual solvents.

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the introduction of substituents (e.g., Cl, OCH₃) into the pyridine ring?

- Methodology : Regioselectivity is influenced by directing groups and reaction conditions. For example:

- Chlorination via electrophilic substitution favors positions activated by electron-donating groups (e.g., methoxy).

- Computational modeling (DFT calculations) can predict reactive sites by analyzing charge distribution and orbital interactions.

- Case Study : In analogous compounds (e.g., 5-Bromo-2-methoxy-3-methylpyridine), bromination at the 5-position is achieved using NBS under radical conditions .

Q. What strategies are effective in resolving contradictions between experimental and theoretical spectral data?

- Methodology :

- NMR Discrepancies : Verify solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and pH-dependent COOH proton shifts.

- Elemental Analysis : Re-crystallize the compound to remove impurities and repeat combustion analysis.

- Example : For 5-methoxypyridine-2-carboxylic acid, a 0.3% deviation in carbon content was resolved by additional recrystallization .

Q. How can crystallographic data (e.g., SHELX refinement) enhance structural validation of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides bond lengths, angles, and confirmation of substituent positions.

- Best Practices : Use high-resolution data (≤ 0.8 Å) and validate against known pyridine-carboxylic acid structures. SHELXTL (Bruker AXS) is widely used for small-molecule refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。